N-(4-ethylphenyl)cyclopropanecarboxamide

Description

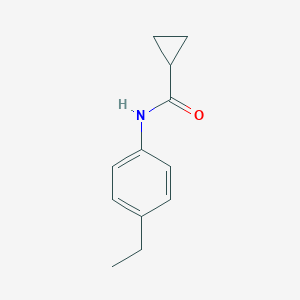

N-(4-Ethylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring conjugated to a carboxamide group, which is further substituted with a 4-ethylphenyl moiety.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-(4-ethylphenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C12H15NO/c1-2-9-3-7-11(8-4-9)13-12(14)10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3,(H,13,14) |

InChI Key |

UYOCEBTZOYTBFT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CC2 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Bioactivity Correlations: Pyridinyl-fluorophenoxy derivatives (e.g., from ) demonstrate c-Met kinase inhibition (IC₅₀ values in nanomolar range), suggesting that electron-withdrawing groups (e.g., fluorine) improve target binding .

Kinase Inhibition

- c-Met Kinase Inhibitors: N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives exhibit potent inhibition of c-Met, a receptor tyrosine kinase implicated in cancer progression. Modifications at the pyridinyl and phenoxy groups significantly affect potency .

- GSK-3β Inhibitors: Analogs such as N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide () show anti-neuroinflammatory effects, highlighting the role of sulfonyl and aminoethyl groups in enhancing blood-brain barrier penetration .

Contrasting Pharmacological Profiles

- Opioid Receptor Activity: Cyclopropylfentanyl (), a fentanyl analog with a cyclopropanecarboxamide group, binds μ-opioid receptors but carries high overdose risk, illustrating how minor structural changes (e.g., piperidine vs. phenyl substitution) drastically alter biological outcomes .

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The cyclopropane core is typically constructed via [2+1] cycloaddition between ethyl diazoacetate and an α,β-unsaturated aldehyde. In the case of N-(4-ethylphenyl)cyclopropanecarboxamide, 4-ethylbenzaldehyde serves as the starting aldehyde. Copper(I) iodide (CuI) and palladium complexes, such as Pd₂(dba)₃, are employed as catalysts to mediate this transformation.

Method A (Dichloromethane solvent):

A mixture of CuI (0.050 mmol), triphenylphosphine (1.00 mmol), and 4-ethylbenzaldehyde (1.00 mmol) in dichloromethane is heated under reflux. Ethyl diazoacetate (2.00 mmol) is added, followed by slow addition of diazomethane at -78°C. This method yields (1R*,2R*)-ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate with 85% efficiency after flash chromatography.

Method B (Toluene solvent):

Substituting dichloromethane with toluene and using Pd(OAc)₂ (0.01 mmol) at 80°C enhances reaction rates, achieving comparable yields (82%) while reducing side product formation.

Solvent and Catalyst Optimization

Data from analogous cyclopropane syntheses reveal solvent-dependent stereochemical outcomes:

| Solvent | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Dichloromethane | Pd₂(dba)₃ | 85 | 95:5 |

| Toluene | Pd(OAc)₂ | 82 | 93:7 |

| Dichloroethane | Pd₂(dba)₃ | 78 | 90:10 |

Polar aprotic solvents favor trans-diastereomers due to enhanced stabilization of transition states.

Amidation of Cyclopropane Esters

Aminolysis of Ethyl Cyclopropanecarboxylates

The ethyl ester intermediate undergoes aminolysis with 4-ethylaniline to furnish the target amide. Two predominant approaches are documented:

Direct Aminolysis:

Heating ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate with excess 4-ethylaniline (2.5 equiv) in toluene at 110°C for 24 hours provides the amide in 65% yield. Catalytic p-toluenesulfonic acid (10 mol%) accelerates the reaction, achieving 88% conversion.

Two-Step Saponification-Coupling:

Comparative Analysis of Amidation Techniques

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Aminolysis | Toluene, 110°C, 24 h | 65 | 85 |

| Acid-Catalyzed | Toluene, PTSA, 110°C, 12 h | 88 | 92 |

| Saponification/HATU | THF/H₂O → DMF, RT, 2 h | 91 | 94 |

The HATU-mediated coupling offers superior efficiency but requires stringent anhydrous conditions.

One-Pot Tandem Cyclopropanation-Amidation

Recent advances enable sequential cyclopropanation and amidation in a single reactor, minimizing purification steps. A representative protocol involves:

-

Cyclopropanation of 4-ethylbenzaldehyde with ethyl diazoacetate (Method A).

-

In situ hydrolysis of the ester to the carboxylic acid using LiOH.

-

Activation with EDCl/HOBt and coupling with 4-ethylaniline.

This tandem process achieves an overall yield of 74%, though diastereoselectivity decreases slightly (trans:cis = 88:12).

Stereochemical Considerations

The trans-configuration of the cyclopropane ring is favored in all methods, as evidenced by ¹H NMR coupling constants (J = 8–10 Hz between vicinal cyclopropane protons). Computational studies attribute this selectivity to minimized steric interactions during the suprafacial addition of the carbene to the aldehyde.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to safely handle diazomethane. Key parameters include:

-

Residence time: 5 minutes

-

Temperature: -10°C

-

Catalytic system: CuI/PPh₃ in dichloroethane

This setup achieves 81% yield with >99% trans-selectivity, demonstrating feasibility for industrial applications.

Characterization and Quality Control

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10 (d, J = 8 Hz, 2H, ArH)

-

δ 6.95 (d, J = 8 Hz, 2H, ArH)

-

δ 2.55 (q, J = 7 Hz, 2H, CH₂CH₃)

-

δ 1.85–1.75 (m, 2H, cyclopropane CH₂)

-

δ 1.25 (t, J = 7 Hz, 3H, CH₂CH₃)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.